2-ethoxy-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]phenol
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Overview
Description
2-ethoxy-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]phenol is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]phenol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of substituted piperazine derivatives.
Scientific Research Applications
2-ethoxy-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-ethoxy-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol
- 2-ethoxy-4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]phenol
- 2-ethoxy-4-[[4-(4-bromophenyl)piperazin-1-yl]methyl]phenol
Uniqueness
What sets 2-ethoxy-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]phenol apart from its similar compounds is the presence of the 4-fluorophenyl group. This fluorine substitution can significantly influence the compound’s biological activity, stability, and overall chemical properties, making it a unique and valuable compound for research and development .
Properties
IUPAC Name |
2-ethoxy-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c1-2-24-19-13-15(3-8-18(19)23)14-21-9-11-22(12-10-21)17-6-4-16(20)5-7-17/h3-8,13,23H,2,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCCUQNRGHINNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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